(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol
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Overview
Description
(E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol is a synthetic organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base like potassium phosphate.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction. This step may involve the use of a methoxyphenyl halide and a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol may be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The major products may include difluorophenyl ketones or aldehydes.
Reduction: The major products may include difluorophenyl alcohols or amines.
Substitution: The major products may include substituted pyrrolopyridines with various functional groups.
Scientific Research Applications
(E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidene
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe for studying cellular processes. It can be used to investigate the role of specific proteins and enzymes in biological systems.
Medicine: The compound has been explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol involves its interaction with specific molecular targets. One known target is the fibroblast growth factor receptor 1 (FGFR1) . The compound binds to the receptor and inhibits its activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol
- (E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol
- (E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol
Uniqueness
(E)-4-(3,5-difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidenemethanol is unique due to the specific positioning of the methoxy group on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C21H14F2N2O2 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
[4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H14F2N2O2/c1-27-16-4-2-3-12(9-16)20(26)18-11-25-21-19(18)17(5-6-24-21)13-7-14(22)10-15(23)8-13/h2-11H,1H3,(H,24,25) |
InChI Key |
MCTZMJQJFCGZBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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